![molecular formula C14H12O3 B14347720 5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 90370-13-1](/img/structure/B14347720.png)
5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one is a chemical compound known for its unique structure and properties It belongs to the class of furobenzopyrans, which are heterocyclic compounds containing fused furan and benzopyran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, methyl cyanoacetate, and 1,3-cyclohexadione under microwave irradiation. This method is advantageous due to its short reaction times, high yields, and environmentally benign conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reactions can be conducted in aqueous solvents to minimize environmental impact. The process is designed to be efficient, with high selectivity and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
Applications De Recherche Scientifique
5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of specific receptors, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7H-Furo 3,2-gbenzopyran-7-one : Differing in the position of the furan ring and substituents .
2H-Furo[2,3-h]-1-benzopyran-2-one: Similar in structure but with different substituents.
Isopsoralen: Another furobenzopyran with distinct biological activities.
Uniqueness
5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups enhance its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
90370-13-1 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
5,6,8-trimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H12O3/c1-7-6-11-13(16-7)9(3)8(2)10-4-5-12(15)17-14(10)11/h4-6H,1-3H3 |
Clé InChI |
SQECVKHKIHDURX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(O1)C(=C(C3=C2OC(=O)C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


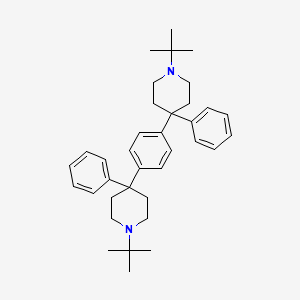
![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14347646.png)
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)
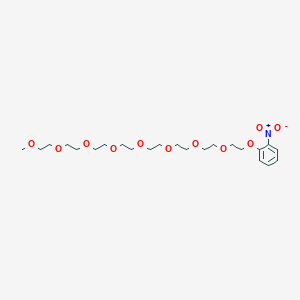
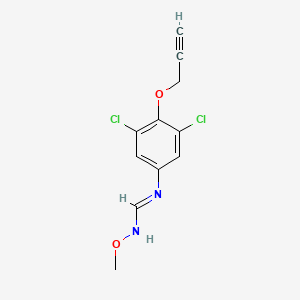
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14347659.png)
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B14347660.png)
![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)
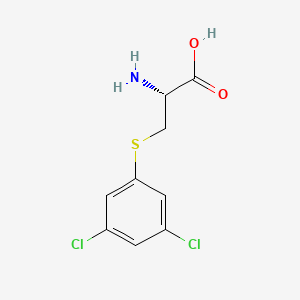
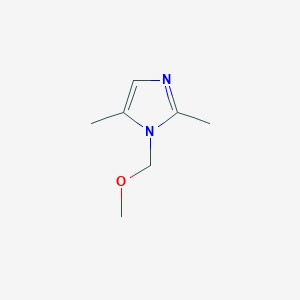

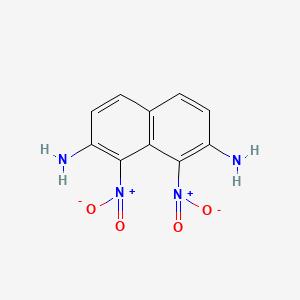
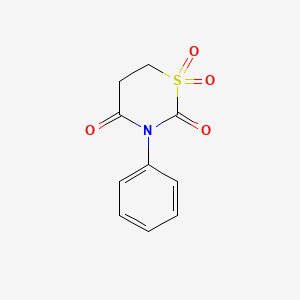
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
